

Application Notes and Protocols for MSU-43085 in Mycobacterium tuberculosis Culture

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Compound of Interest

Compound Name: MSU-43085

Cat. No.: B12369254

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Introduction

MSU-43085 is a potent and orally bioavailable small molecule inhibitor of Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis. This compound targets the essential mycobacterial membrane protein Large 3 (MmpL3), a transporter crucial for the export of trehalose monomycolate (TMM), a key precursor of mycolic acids.^{[1][2]} Mycolic acids are fundamental components of the unique and protective mycobacterial cell wall. Inhibition of MmpL3 disrupts the synthesis of this vital structure, leading to bacterial death.^{[1][2]} These application notes provide detailed protocols for the in vitro evaluation of **MSU-43085**'s efficacy against M. tuberculosis, including methodologies for determining its minimum inhibitory concentration (MIC) and summarizing its known activity.

Quantitative Data Summary

The in vitro and intracellular potency of **MSU-43085** against various mycobacterial species has been documented. The following tables summarize the available quantitative data for easy comparison.

Table 1: In Vitro and Intracellular Activity of **MSU-43085** against Mycobacterium tuberculosis

| Assay Type | M. tuberculosis Strain | Potency Metric | Value | Reference |
|---------------------------------|------------------------|----------------|--------|-----------|
| In Vitro Growth Inhibition | Not Specified | EC50 | 120 nM | [2] |
| Intracellular Growth Inhibition | Not Specified | EC50 | 134 nM | [2] |

Table 2: In Vitro Activity of **MSU-43085** against Other Mycobacterial Species

| Species | Potency Metric | Value (μM) | Reference |
|-----------------------------------|----------------|------------|-----------|
| Mycobacterium abscessus | MIC | 2.9 | [2] |
| Mycobacterium avium complex (MAC) | MIC | 23 | [2] |

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) of **MSU-43085** against M. tuberculosis using a Broth Microdilution Assay

This protocol details the determination of the MIC of **MSU-43085** against M. tuberculosis H37Rv using a 96-well plate-based broth microdilution method.

Materials:

- **MSU-43085** compound
- Dimethyl sulfoxide (DMSO), sterile
- Mycobacterium tuberculosis H37Rv strain

- Middlebrook 7H9 broth supplemented with 0.2% (v/v) glycerol, 10% (v/v) OADC (oleic acid, albumin, dextrose, catalase), and 0.05% (v/v) Tween 80
- Sterile 96-well flat-bottom microtiter plates
- Sterile conical tubes (1.5 mL, 15 mL, 50 mL)
- Incubator at 37°C
- Spectrophotometer
- Biosafety cabinet (Class II or III)

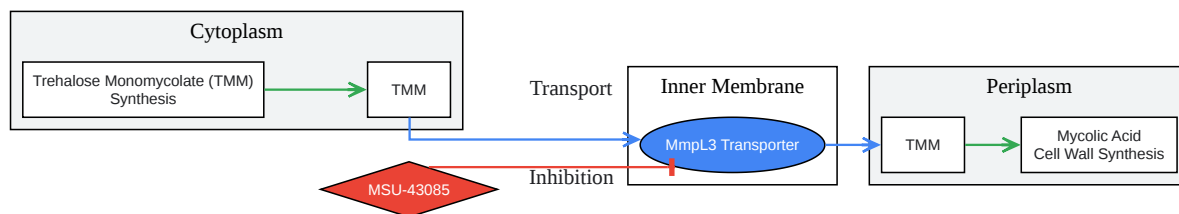
Procedure:

- Preparation of **MSU-43085** Stock Solution:
 - Prepare a 10 mM stock solution of **MSU-43085** in sterile DMSO.
 - Aliquot the stock solution into sterile microcentrifuge tubes and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
- Preparation of M. tuberculosis Inoculum:
 - Grow M. tuberculosis H37Rv in Middlebrook 7H9 broth until it reaches the mid-logarithmic phase of growth (OD600 of 0.4-0.6).
 - Dilute the bacterial culture in fresh 7H9 broth to achieve a final concentration of approximately 5×10^5 CFU/mL. This will result in a final inoculum of 5×10^4 CFU per well.
- Preparation of Serial Dilutions of **MSU-43085**:
 - In a sterile 96-well plate, perform a 2-fold serial dilution of the **MSU-43085** stock solution in 7H9 broth. The final concentrations should typically range from 0.01 μ M to 10 μ M.
 - Include a drug-free control well containing only 7H9 broth and DMSO at the same final concentration as the highest drug concentration (typically $\leq 0.5\%$).

- Include a media-only control well (no bacteria) to check for contamination.
- Assay Setup:
 - Add 100 μ L of the diluted **MSU-43085** solutions to the corresponding wells of a sterile 96-well microtiter plate.
 - Add 100 μ L of the prepared *M. tuberculosis* inoculum to each well, except for the media-only control wells.
 - The final volume in each well will be 200 μ L.
- Incubation:
 - Seal the plate with a sterile, breathable membrane or place it in a secondary container to prevent evaporation.
 - Incubate the plate at 37°C for 7-14 days.
- Determination of MIC:
 - The MIC is defined as the lowest concentration of **MSU-43085** that results in no visible growth of *M. tuberculosis*.
 - Visual inspection can be used for initial determination.
 - For a more quantitative measure, a resazurin-based assay can be performed. Add 30 μ L of 0.02% resazurin solution to each well and incubate for another 24-48 hours. A color change from blue to pink indicates bacterial growth. The MIC is the lowest concentration where the blue color is retained.

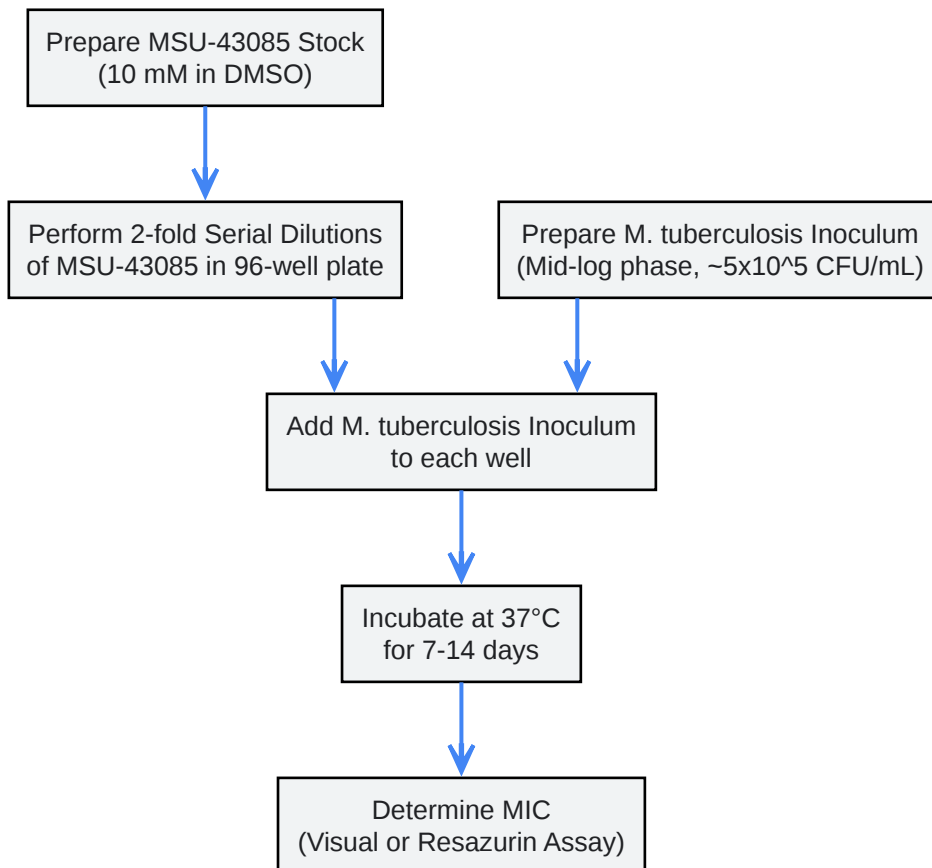
Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the MmpL3 signaling pathway and the experimental workflow for determining the MIC of **MSU-43085**.



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Caption: MmpL3-mediated transport of TMM and its inhibition by **MSU-43085**.



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References

- 1. MmpL3 Inhibitor Screening Assays – CSU STRATA [csustrata.org]
- 2. benchchem.com [benchchem.com]
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